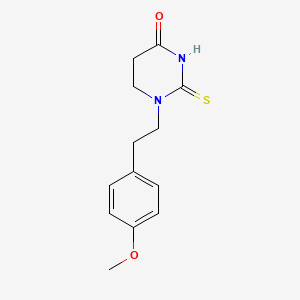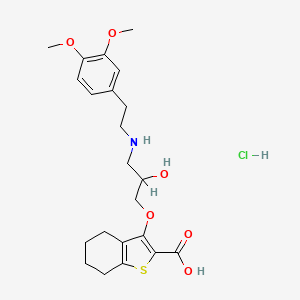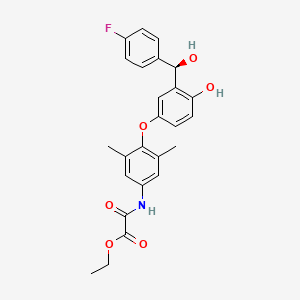
10-Hydroxyusambarine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Hydroxyusambarine is a monoterpenoid indole alkaloid, a class of compounds known for their diverse biological activities. This compound is derived from the plant species Strychnos usambarensis, which is native to tropical regions. The chemical structure of this compound includes a hydroxyl group attached to the usambarine skeleton, contributing to its unique properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 10-Hydroxyusambarine typically involves multiple steps, starting from simpler indole derivatives. The key steps include:
Formation of the Indole Core: This is achieved through Fischer indole synthesis or other methods that construct the indole ring.
Functionalization: Introduction of the hydroxyl group at the 10th position is a critical step. This can be done using selective oxidation reactions.
Cyclization: The final step involves cyclization to form the complete alkaloid structure.
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. extraction from natural sources, such as Strychnos usambarensis, remains a viable method. This involves:
Harvesting and Drying: The plant material is harvested and dried.
Extraction: Alkaloids are extracted using solvents like ethanol or methanol.
Purification: The crude extract is purified using chromatographic techniques to isolate this compound.
化学反応の分析
Types of Reactions: 10-Hydroxyusambarine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can modify the indole ring or other functional groups.
Substitution: Electrophilic substitution reactions can introduce new groups into the indole ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, enhancing its biological activity .
科学的研究の応用
作用機序
The mechanism of action of 10-Hydroxyusambarine involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit enzymes involved in parasite metabolism, contributing to its antimalarial activity.
DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes.
Signal Transduction: It may interfere with signal transduction pathways, affecting cell growth and proliferation.
類似化合物との比較
Usambarine: Lacks the hydroxyl group at the 10th position.
11-Hydroxyusambarine: Similar structure with the hydroxyl group at the 11th position.
Strychnopentamine: Another alkaloid from the same plant with different biological activities.
Uniqueness: 10-Hydroxyusambarine is unique due to its specific hydroxylation pattern, which imparts distinct biological properties. Its antimalarial activity, in particular, sets it apart from other similar compounds .
特性
CAS番号 |
42814-43-7 |
|---|---|
分子式 |
C30H34N4O |
分子量 |
466.6 g/mol |
IUPAC名 |
(2S,3R,12bS)-3-ethenyl-2-[[(1S)-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]methyl]-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-9-ol |
InChI |
InChI=1S/C30H34N4O/c1-3-18-17-34-13-11-23-24-16-20(35)8-9-26(24)32-30(23)28(34)15-19(18)14-27-29-22(10-12-33(27)2)21-6-4-5-7-25(21)31-29/h3-9,16,18-19,27-28,31-32,35H,1,10-15,17H2,2H3/t18-,19-,27-,28-/m0/s1 |
InChIキー |
QYONROBEKPAESK-HVYZTVOGSA-N |
異性体SMILES |
CN1CCC2=C([C@@H]1C[C@H]3C[C@H]4C5=C(CCN4C[C@@H]3C=C)C6=C(N5)C=CC(=C6)O)NC7=CC=CC=C27 |
正規SMILES |
CN1CCC2=C(C1CC3CC4C5=C(CCN4CC3C=C)C6=C(N5)C=CC(=C6)O)NC7=CC=CC=C27 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















